Pyridine, 2-[2-(2-chlorophenyl)-4-oxazolyl]-
CAS No.: 502422-29-9
VCID: VC18696206
Molecular Formula: C14H9ClN2O
Molecular Weight: 256.68 g/mol
* For research use only. Not for human or veterinary use.
![Pyridine, 2-[2-(2-chlorophenyl)-4-oxazolyl]- - 502422-29-9](/images/structure/VC18696206.png)
Description |
Pyridine, 2-[2-(2-chlorophenyl)-4-oxazolyl]- is a heterocyclic compound that combines the structural features of pyridine and oxazole rings. Pyridines are aromatic compounds containing a nitrogen atom in the ring, while oxazoles are five-membered heterocycles containing both nitrogen and oxygen. This compound is particularly interesting due to its potential applications in pharmaceuticals and materials science, driven by its unique chemical properties and reactivity. Synthesis MethodsThe synthesis of Pyridine, 2-[2-(2-chlorophenyl)-4-oxazolyl]- can be achieved through various methods, with one effective strategy involving the cyclocondensation reaction between 2-chlorobenzaldehyde and a suitable oxazole precursor. This approach allows for optimization of reaction conditions to achieve desired yields and purity. Comparison with Other Heterocyclic CompoundsFuture Research Directions
Given the limited specific data on Pyridine, 2-[2-(2-chlorophenyl)-4-oxazolyl]-, future studies should focus on elucidating its biological properties and potential therapeutic applications. |
---|---|
CAS No. | 502422-29-9 |
Product Name | Pyridine, 2-[2-(2-chlorophenyl)-4-oxazolyl]- |
Molecular Formula | C14H9ClN2O |
Molecular Weight | 256.68 g/mol |
IUPAC Name | 2-(2-chlorophenyl)-4-pyridin-2-yl-1,3-oxazole |
Standard InChI | InChI=1S/C14H9ClN2O/c15-11-6-2-1-5-10(11)14-17-13(9-18-14)12-7-3-4-8-16-12/h1-9H |
Standard InChIKey | YXDVCVJVOFDWQF-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C(=C1)C2=NC(=CO2)C3=CC=CC=N3)Cl |
PubChem Compound | 11219069 |
Last Modified | Aug 10 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume